molecular formula C14H14ClN5 B4412248 N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4412248
M. Wt: 287.75 g/mol
InChI Key: SRNBCVXOHLIYFQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-10-8-13(20-14(19-10)17-9-18-20)16-7-6-11-2-4-12(15)5-3-11/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNBCVXOHLIYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting 5-methyl-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the alkylation of the triazolopyrimidine core with 2-(4-chlorophenyl)ethyl bromide or a similar reagent in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives:

    Similar Compounds: Examples include 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.

    Uniqueness: The presence of the 4-chlorophenyl group and the specific substitution pattern confer unique biological activities and chemical reactivity to this compound, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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